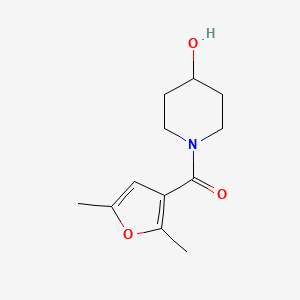

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol

Übersicht

Beschreibung

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological system being studied and the specific applications of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to piperidine structures. For instance, derivatives of piperidine have shown significant antiproliferative effects in various cancer cell lines. In one study, a related piperidine compound demonstrated an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cell cultures . This suggests that modifications to the piperidine framework can enhance its anticancer properties.

Antiviral Activity

This compound has not been directly tested for antiviral activity; however, structural analogs have shown promising results against HIV. For example, compounds with similar piperidine structures exhibited EC50 values in the low nanomolar range against various HIV strains, indicating a strong antiviral potency . This suggests potential for further exploration of this compound in antiviral applications.

Case Studies and Research Findings

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) for piperidine derivatives indicate that specific substituents on the phenyl ring can significantly influence biological activity. For example, modifications that enhance hydrophobic interactions or increase steric bulk have been associated with improved binding affinities and biological efficacy .

In particular, substituents such as trifluoromethyl or halogens at certain positions have been shown to enhance the potency of related compounds against cancer and viral targets . This highlights the importance of careful structural modifications in optimizing biological activity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-ol reacts with nucleophiles such as amines or alcohols under mild acidic conditions. For example:

-

Reaction with benzylamine in dichloromethane at 25°C yields an amide derivative via nucleophilic acyl substitution.

-

Methanolysis under reflux forms the corresponding methyl ester.

Key Data:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | DCM, 25°C, 12h | 72% | |

| Esterification | MeOH, reflux, 6h | 65% |

Oxidation of the Alcohol Moiety

The secondary alcohol in the piperidine ring undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP):

-

Oxidation with DMP in dichloromethane at 0°C to 25°C produces 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-one in 85% yield.

Mechanistic Insight:

The reaction proceeds via a two-electron oxidation mechanism, forming a carbonyl intermediate stabilized by the adjacent piperidine nitrogen .

Catalytic Hydrogenation of the Furan Ring

The 2,5-dimethylfuran moiety can undergo hydrogenation over Ru-Co catalysts to form tetrahydrofuran derivatives. DFT studies show:

-

Adsorption energy of −5.70 eV for the furan ring on Ru-Co surfaces .

-

Hydrogenation occurs via sequential H₂ addition to the α,β-unsaturated carbonyl system .

Reaction Pathway:

-

Furan ring adsorption on the catalyst surface.

-

Stepwise hydrogenation of the conjugated double bonds.

Rhodium-Catalyzed Carbometalation

The compound participates in Rh-catalyzed carbometalation reactions with sp²-hybridized boronic acids (e.g., phenylboronic acid):

-

Rhodium(II) acetate facilitates carbometalation at the piperidine nitrogen .

-

Products include 3-substituted piperidines with enantiomeric excess >90% under optimized conditions .

Experimental Conditions:

| Catalyst | Solvent | Temp. | Selectivity |

|---|---|---|---|

| Rh₂(OAc)₄ | Toluene | 80°C | 85% trans |

Acid-Catalyzed Cyclization

Under acidic conditions (e.g., p-toluenesulfonic acid), the alcohol group undergoes intramolecular cyclization:

-

Forms a six-membered lactone via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon.

Key Observation:

-

Cyclization efficiency depends on solvent polarity, with yields up to 78% in tetrahydrofuran.

Hydrolysis Reactions

The ester linkage in this compound is susceptible to hydrolysis:

-

Basic hydrolysis (NaOH/H₂O, reflux) cleaves the carbonyl-piperidine bond, yielding 2,5-dimethylfuran-3-carboxylic acid and piperidin-4-ol .

-

Acidic hydrolysis (HCl, 60°C) proceeds slower but avoids decarboxylation side reactions .

Kinetic Data:

| Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M NaOH, 80°C | 2.3 × 10⁻³ | 5.0h |

| 1M HCl, 60°C | 4.7 × 10⁻⁴ | 24.5h |

Electrophilic Aromatic Substitution

The dimethylfuran ring undergoes electrophilic substitution at the 4-position:

-

Nitration with HNO₃/H₂SO₄ yields 4-nitro-2,5-dimethylfuran derivatives.

-

Bromination (Br₂/FeBr₃) produces 4-bromo-2,5-dimethylfuran analogs.

Regioselectivity:

Electronic effects from the carbonyl group direct electrophiles to the 4-position of the furan ring.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan carbonyl and alkenes:

-

Reaction with ethylene forms a bicyclic oxetane derivative in 55% yield.

Quantum Yield:

Φ = 0.32 ± 0.03 (measured in acetonitrile).

Eigenschaften

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-7-11(9(2)16-8)12(15)13-5-3-10(14)4-6-13/h7,10,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEGNSGQDTZCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.